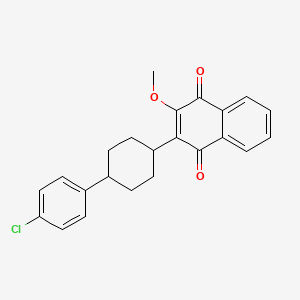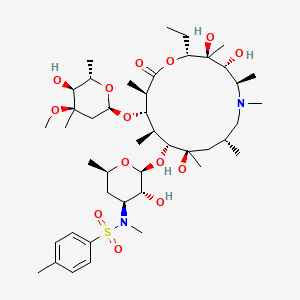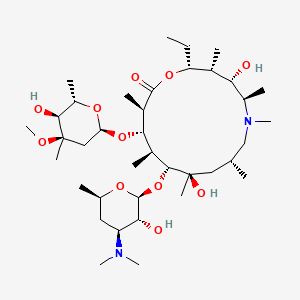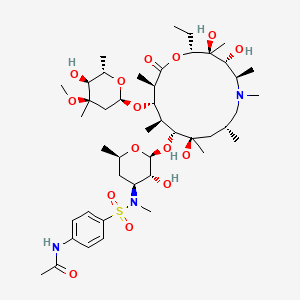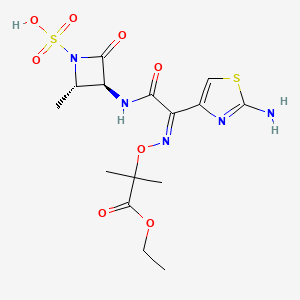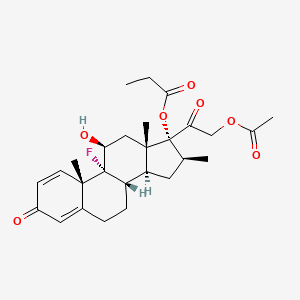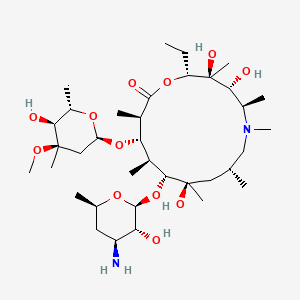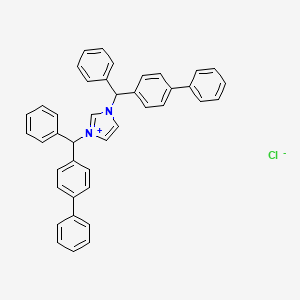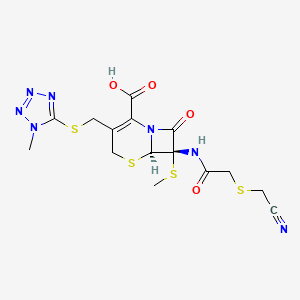
S-Methyl Cefmetazole
概要
説明
S-Methyl Cefmetazole: is a cephamycin antibiotic, which is a subclass of cephalosporins. It is a semisynthetic compound with a broad spectrum of activity against both gram-positive and gram-negative microorganisms. This compound is particularly effective in treating bacterial infections and is known for its stability against beta-lactamase enzymes, which are produced by certain bacteria to resist antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Cefmetazole involves several key steps:
Silanization: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization.
Halogenation: This is followed by halogenation to introduce the necessary halogen atoms.
Methoxylation: The compound is then methoxylated to introduce methoxy groups.
Secondary Silanization: A secondary silanization step is performed to further modify the compound.
Chain Extension and Acid Formation: Finally, chain extension and acid formation steps are carried out to obtain the desired cefmetazole sodium.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a series of batch reactions, with each step carefully monitored and optimized for efficiency .
化学反応の分析
Types of Reactions: S-Methyl Cefmetazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
S-Methyl Cefmetazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: The compound is used to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating bacterial infections, particularly those caused by beta-lactamase-producing bacteria
作用機序
The bactericidal activity of S-Methyl Cefmetazole results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
類似化合物との比較
Cefoxitin: Another cephamycin antibiotic with similar activity but different pharmacokinetic properties.
Cefotetan: A cephamycin with a broader spectrum of activity against anaerobic bacteria.
Cefamandole: A second-generation cephalosporin with a different side chain structure.
Uniqueness of S-Methyl Cefmetazole: this compound is unique in its stability against beta-lactamase enzymes, making it particularly effective against beta-lactamase-producing bacteria. Its specific side chain structure also contributes to its unique pharmacokinetic properties, such as its distribution and elimination in the body .
特性
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKWCPOCBYWASE-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


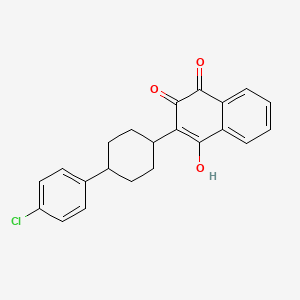
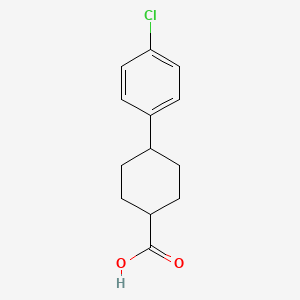
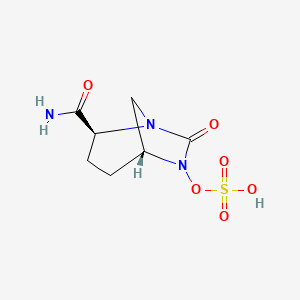
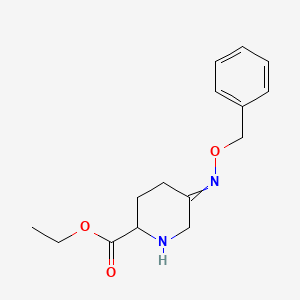
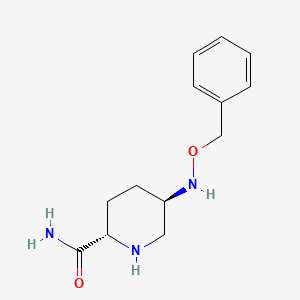
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
